Fmoc-N-amido-PEG8-acid
CAS No.: 756526-02-0
Cat. No.: VC0528271
Molecular Formula: C34H49NO12
Molecular Weight: 663.76
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 756526-02-0 |
---|---|
Molecular Formula | C34H49NO12 |
Molecular Weight | 663.76 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) |
Standard InChI Key | VYXGUCLTEWCVRY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Fmoc-N-amido-PEG8-acid is characterized by its discrete PEG structure with precisely eight ethylene glycol units, distinguishing it from polydisperse PEG compounds. The molecular formula is C34H49NO12 with a molecular weight of approximately 663.75-663.8 g/mol . The compound consists of an Fmoc protecting group attached to a PEG chain terminated with a carboxylic acid functional group.
This compound appears as a pale yellow or colorless oily substance at room temperature . Its chemical identification can be represented through various formats including SMILES notation (c1ccc2c(c1)-c3ccccc3C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O) and the standardized InChIKey VYXGUCLTEWCVRY-UHFFFAOYSA-N .
The comprehensive physical and chemical properties of Fmoc-N-amido-PEG8-acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C34H49NO12 |
Molecular Weight | 663.75 g/mol (single compound) |
CAS Number | 756526-02-0 |
Physical Appearance | Pale yellow or colorless oily substance |
Spacer Length | 28 atoms, 32.2 Å |
Purity | >98% |
Functional Groups | Fmoc-protected amine and carboxylic acid |
The discrete PEG chain provides a defined length of 32.2 Å, which is valuable for applications requiring precise spatial control between functional groups . This defined length contrasts with the polydispersity commonly found in traditional PEG polymers.
Applications in Peptide Chemistry
Fmoc-N-amido-PEG8-acid serves multiple critical functions in peptide synthesis and modification. This versatile compound can be employed in both solid-phase and solution-phase synthetic processes, making it adaptable to various experimental conditions and research requirements .
Peptide Chain Modification
The primary application of Fmoc-N-amido-PEG8-acid is in peptide chain modification, where it can be strategically incorporated at different positions:
-
N-terminal Modification: The compound can be added to the N-terminus of a growing peptide chain using standard Fmoc chemistry protocols, providing a flexible linker with enhanced solubility properties .
-
Side-chain Functionalization: It can be conjugated to primary-amine-functionalized side chains of amino acids such as lysine, enabling site-specific modification of peptides .
-
Internal Spacer: The PEG8 linker can be inserted between two amino acid sequences to create a flexible spacer between distinct functional peptides, allowing for the construction of multi-domain peptides with optimized spatial relationships .
Overcoming Steric Hindrance
A significant advantage of Fmoc-N-amido-PEG8-acid is its ability to alleviate steric hindrance in complex molecular constructs. The extended PEG chain provides critical spacing between functional groups that might otherwise interfere with each other, enhancing reaction efficiency in challenging synthetic scenarios . This property is particularly valuable when working with bulky groups or densely functionalized peptides.
Solubility Enhancement
When conjugated to peptides, the PEG8 spacer significantly enhances water solubility while maintaining compatibility with organic solvents . This dual solubility profile is particularly advantageous for biological applications, where aqueous compatibility is essential, but organic solvent solubility may be needed during synthetic procedures.
Functionalization and Reactivity
Fmoc-N-amido-PEG8-acid features dual reactive functionalities that enable sequential and controlled modifications in complex synthetic schemes:
Fmoc-Protected Amine Terminus
The Fmoc protecting group on the amine terminus can be selectively removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) . This deprotection step reveals a free primary amine that becomes available for subsequent conjugation reactions, allowing for controlled sequential synthesis .
Carboxylic Acid Terminus
The terminal carboxylic acid group readily reacts with primary amines in the presence of appropriate activating agents to form stable amide bonds . Common activators include:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
This carboxylic acid functionality provides a convenient handle for conjugation to amino-functionalized biomolecules, surfaces, or synthetic constructs .
Solubility and Physical Characteristics
Fmoc-N-amido-PEG8-acid possesses amphiphilic properties due to the combination of the hydrophobic Fmoc group and the hydrophilic PEG chain. This distinctive character confers unique solubility properties that are advantageous in various applications:
Solvent Type | Compatibility |
---|---|
Organic Solvents | Soluble in methylene chloride, acetonitrile, DMAC, and DMSO |
Aqueous Media | Enhanced water solubility for conjugated constructs |
The amphiphilic nature of the compound is particularly valuable in bioconjugation applications, as it allows constructs to maintain solubility across a range of solvent conditions . When incorporated into peptides, it can enhance aqueous solubility while preserving organic solvent compatibility, facilitating both synthesis and subsequent biological applications.
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Pre-use Preparation | Allow to come to room temperature before opening |
Moisture Exposure | Limit exposure to moisture; restore under inert atmosphere |
Stock Solutions | Can be prepared with dry solvent and kept for several days (freeze when not in use) |
Shipping Conditions | Ambient temperature |
The compound is described as hygroscopic, readily absorbing moisture from the air . This property necessitates careful handling to maintain purity and reactivity, particularly when working with the solid form of the compound. For long-term storage, sealed containers under inert gas are recommended to prevent degradation from atmospheric moisture .
Comparisons with Related Compounds
Fmoc-N-amido-PEG8-acid belongs to a family of PEG-based linkers with varying chain lengths. A notable related compound is Fmoc-N-amido-dPEG®4-acid, which features a shorter PEG chain with only 16 atoms compared to the 28 atoms in PEG8 .
This comparison highlights how chain length affects properties and applications:
Feature | Fmoc-N-amido-PEG8-acid | Fmoc-N-amido-PEG4-acid |
---|---|---|
Atoms in Spacer | 28 atoms | 16 atoms |
Length | 32.2 Å | Shorter (not specified) |
Water Solubility | Higher | Relatively lower |
Flexibility | Greater | Less |
Applications | Optimal for situations requiring longer spacers | Suitable when shorter linking distances are preferred |
The selection between these analogs depends on specific application requirements, including desired distance between functional groups, solubility needs, and steric considerations. Both compounds employ the same core Fmoc chemistry for protecting group manipulation .
Recent Research and Developments
While the search results don't specifically mention cutting-edge research applications, the commercial availability from multiple suppliers with detailed technical specifications suggests ongoing relevance in current research. The compound likely contributes significantly to:
-
Development of peptide-based therapeutics where PEGylation improves pharmacokinetic properties
-
Creation of bioconjugates for targeted drug delivery systems
-
Design of peptide-based imaging agents with optimized biodistribution
-
Construction of synthetic biomaterials with controlled architecture
-
Development of peptide-based biosensors and diagnostic tools
The continued commercial production of this compound indicates its importance in contemporary biomedical and chemical research landscapes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume